molecular formula C16H27NO B3846515 4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine

4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B3846515
M. Wt: 249.39 g/mol
InChI Key: HZQONUUXDYZQJH-UHFFFAOYSA-N
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Description

4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a phenoxy group attached to a butan-1-amine backbone, with two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2,6-dimethylphenol with butan-1-amine in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound may be used to study the interactions between phenoxyamines and biological targets, such as enzymes or receptors.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the amine group can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylphenoxyacetic acid: This compound shares the phenoxy group with 4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine but has an acetic acid moiety instead of the butan-1-amine backbone.

    2,6-dimethylphenol: A precursor in the synthesis of this compound, it contains the same phenoxy group but lacks the amine functionality.

    N,N-diethylbutan-1-amine: This compound shares the butan-1-amine backbone with this compound but lacks the phenoxy group.

Uniqueness

This compound is unique due to the combination of the phenoxy group and the N,N-diethylbutan-1-amine backbone. This unique structure imparts specific chemical properties and potential applications that are distinct from those of similar compounds. The presence of both the phenoxy and amine functionalities allows for diverse chemical reactivity and interactions with various molecular targets.

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-17(6-2)12-7-8-13-18-16-14(3)10-9-11-15(16)4/h9-11H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQONUUXDYZQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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